Application Summary: 2-thioacetyl MAGE is a colorimetric substrate for KIAA1363 . KIAA1363 is a recently characterized 2-acetyl monoacylglyceryl ether hydrolase that is critical to the survival and proliferation of many cancer cell lines .
Methods of Application: 2-thioacetyl MAGE can be adapted to perform activity/inhibition studies of KIAA1363 . The standard DTNB (5,5’-dithiobis-(2-nitrobenzoic acid)) detection of the free thiol is used as a readout for enzymatic activity .
Results or Outcomes: The use of 2-thioacetyl MAGE in these studies helps researchers understand the role of KIAA1363 in cancer cell survival and proliferation . This could potentially lead to the development of new treatments for cancer.
2-Thioacetyl MAGE is a sulfur-containing organic compound derived from thioacetic acid. It is characterized by its thioacetyl functional group, which imparts unique chemical properties and biological activities. The compound is typically represented by the molecular formula C₇H₉NO₂S and is recognized for its potential applications in medicinal chemistry and bioconjugation.
2-Thioacetyl MAGE exhibits notable biological activities, particularly in antimicrobial and anticancer research. Its ability to form covalent bonds with thiol-containing biomolecules enhances its utility in drug design:
The synthesis of 2-thioacetyl MAGE can be achieved through several methods:
The applications of 2-thioacetyl MAGE span various fields:
Interaction studies have highlighted the significance of 2-thioacetyl MAGE in biological systems:
Several compounds share structural or functional similarities with 2-thioacetyl MAGE. Below is a comparison highlighting their unique features:
Compound | Structure/Functional Group | Unique Features |
---|---|---|
Thioacetic Acid | CH₃C(O)SH | Basic precursor for synthesizing thioesters |
Acetylcysteine | CH₃C(O)C(SH)NH₂ | Contains amino group; used in cysteine supplementation |
Mercaptoacetic Acid | HSCH₂COOH | Strong odor; used in organic synthesis |
N-acetylcysteine | CH₃C(O)C(SH)NH₂ | Antioxidant properties; used in respiratory therapies |
Each of these compounds has distinct properties that differentiate them from 2-thioacetyl MAGE, particularly regarding their biological activities and applications in medicinal chemistry.